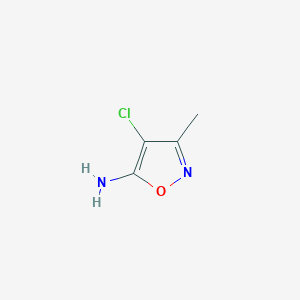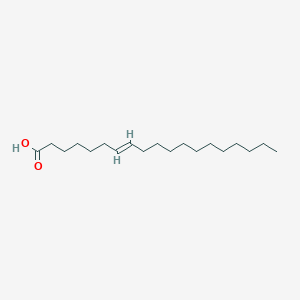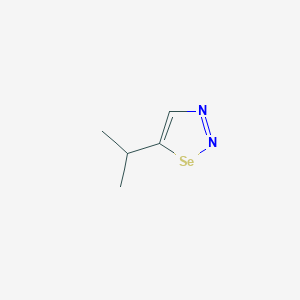
5-Isopropyl-1,2,3-selenadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-1,2,3-selenadiazole is a heterocyclic organic compound that contains a selenium atom. It has been used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-1,2,3-selenadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also work by increasing the production of reactive oxygen species, which can lead to cancer cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Isopropyl-1,2,3-selenadiazole has antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. In addition, it has been shown to have anti-cancer effects, which can help to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Isopropyl-1,2,3-selenadiazole in lab experiments is that it has been shown to have low toxicity. This means that it is unlikely to cause harm to cells or animals at the concentrations used in experiments. However, one limitation is that it has low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 5-Isopropyl-1,2,3-selenadiazole. One direction is to investigate its potential use in the treatment of other types of cancer, such as lung cancer and colon cancer. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-Isopropyl-1,2,3-selenadiazole and to optimize its synthesis method for greater yield.
Métodos De Síntesis
The synthesis of 5-Isopropyl-1,2,3-selenadiazole involves the reaction of isopropyl hydrazine with selenium dioxide. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid. The yield of the reaction is typically around 60%.
Aplicaciones Científicas De Investigación
5-Isopropyl-1,2,3-selenadiazole has been studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects. In particular, it has been studied for its potential use in the treatment of prostate cancer and breast cancer.
Propiedades
Número CAS |
167555-66-0 |
|---|---|
Nombre del producto |
5-Isopropyl-1,2,3-selenadiazole |
Fórmula molecular |
C5H8N2Se |
Peso molecular |
175.1 g/mol |
Nombre IUPAC |
5-propan-2-ylselenadiazole |
InChI |
InChI=1S/C5H8N2Se/c1-4(2)5-3-6-7-8-5/h3-4H,1-2H3 |
Clave InChI |
GKVYQWBXNWHDTI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=N[Se]1 |
SMILES canónico |
CC(C)C1=CN=N[Se]1 |
Sinónimos |
1,2,3-Selenadiazole,5-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



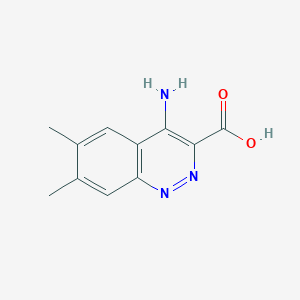
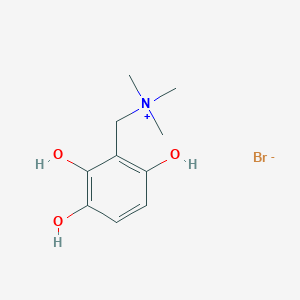
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
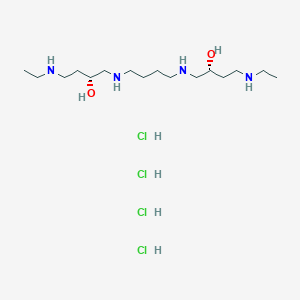
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
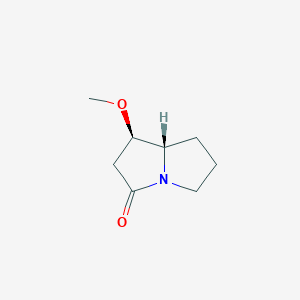
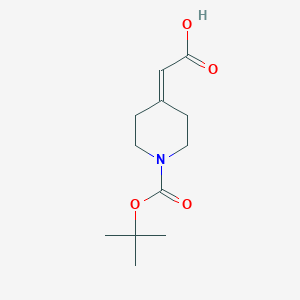
![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)
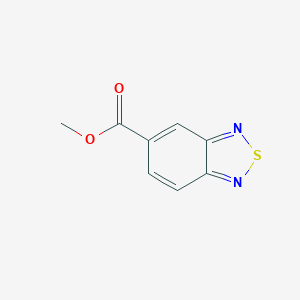
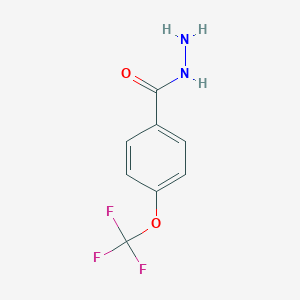
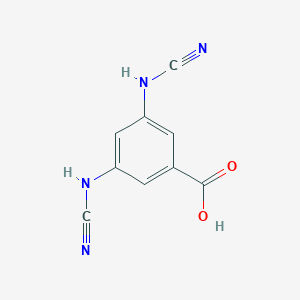
![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)
